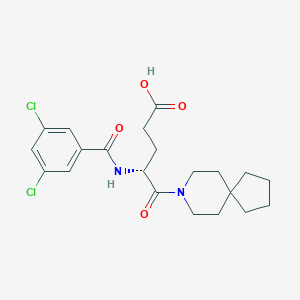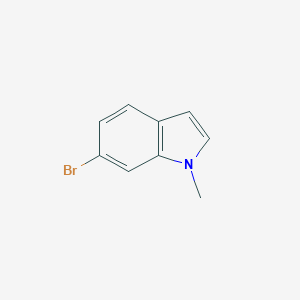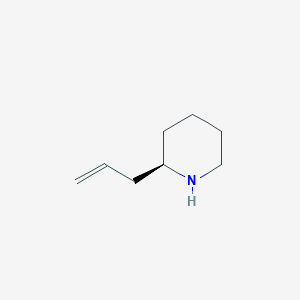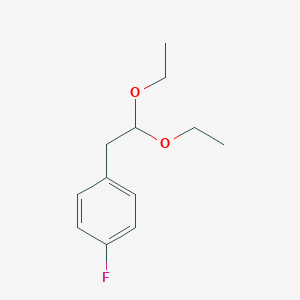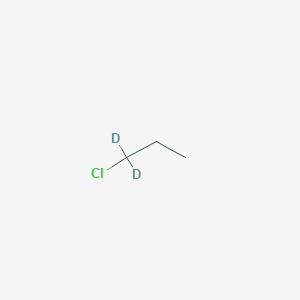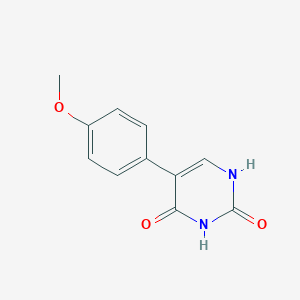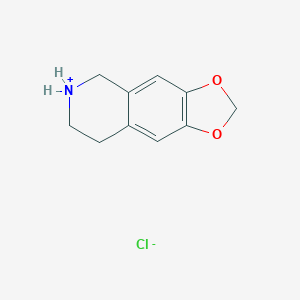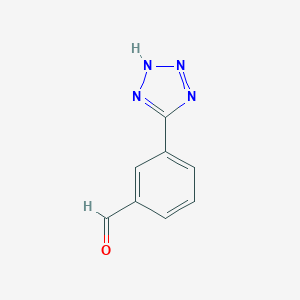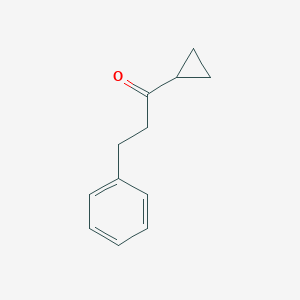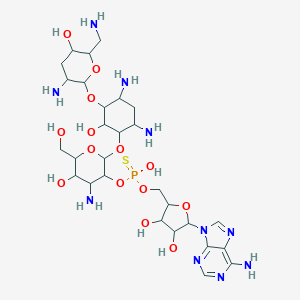
Tbamps
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tbamps, also known as 2-(Trimethylammonium) ethyl methacrylate chloride, is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties. Tbamps is a water-soluble monomer that can be used to synthesize various polymer materials. It has been widely used in biomedical research due to its biocompatibility and low toxicity.
作用機序
Tbamps is a quaternary ammonium compound that can interact with biological membranes. It has been shown to enhance the permeability of cell membranes, allowing for the efficient delivery of drugs and other therapeutic agents. Tbamps can also interact with proteins and enzymes, which can lead to changes in their activity and function.
生化学的および生理学的効果
Tbamps has been shown to have low toxicity and high biocompatibility, making it an attractive material for biomedical research. In vitro studies have shown that Tbamps can enhance cell adhesion and proliferation, indicating its potential for use in tissue engineering. Tbamps has also been shown to have antibacterial properties, which could be useful in the development of antimicrobial materials.
実験室実験の利点と制限
Tbamps has several advantages for use in lab experiments, including its biocompatibility, low toxicity, and ability to modify the surface properties of materials. However, there are also limitations to its use. Tbamps can be difficult to purify, and the final product can be sensitive to environmental conditions, such as pH and temperature. Additionally, the use of Tbamps in vivo has not been extensively studied, and more research is needed to understand its long-term effects.
将来の方向性
There are several future directions for the use of Tbamps in scientific research. One potential application is in the development of drug delivery systems. Tbamps hydrogels can be used to encapsulate drugs and other therapeutic agents, allowing for targeted delivery to specific tissues. Additionally, Tbamps could be used in the development of antimicrobial materials, such as wound dressings and implant coatings. Further research is also needed to understand the long-term effects of Tbamps in vivo and its potential for use in clinical applications.
In conclusion, Tbamps is a unique quaternary ammonium compound that has gained significant attention in scientific research due to its biocompatibility and low toxicity. It has been widely used in biomedical research for the synthesis of polymer materials and the modification of surface properties. Tbamps has several advantages for use in lab experiments, but there are also limitations to its use. Future research directions include the development of drug delivery systems and antimicrobial materials, as well as further understanding of its long-term effects in vivo.
合成法
Tbamps is typically synthesized by the reaction of methacrylic acid with trimethylamine in the presence of hydrochloric acid. The resulting product is then purified through precipitation or column chromatography. The purity of the final product is critical for its use in scientific research.
科学的研究の応用
Tbamps has been widely used in biomedical research due to its unique properties. It can be used as a monomer to synthesize various polymer materials, such as hydrogels, which have been used in drug delivery, tissue engineering, and wound healing. Tbamps can also be used to modify the surface properties of materials, such as nanoparticles, to enhance their biocompatibility and reduce toxicity.
特性
CAS番号 |
129545-98-8 |
|---|---|
製品名 |
Tbamps |
分子式 |
C28H49N10O14PS |
分子量 |
812.8 g/mol |
IUPAC名 |
2-[[[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C28H49N10O14PS/c29-3-12-11(40)2-10(32)27(48-12)50-21-8(30)1-9(31)22(20(21)44)51-28-23(15(33)17(41)13(4-39)49-28)52-53(45,54)46-5-14-18(42)19(43)26(47-14)38-7-37-16-24(34)35-6-36-25(16)38/h6-15,17-23,26-28,39-44H,1-5,29-33H2,(H,45,54)(H2,34,35,36) |
InChIキー |
PZILKSUBCRXAFI-UHFFFAOYSA-N |
異性体SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)S)O)OC6C(CC(C(O6)CN)O)N)N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=S)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=S)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N |
同義語 |
2''-(adenosine-5'-thiophosphoryl)tobramycin TbAMPS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



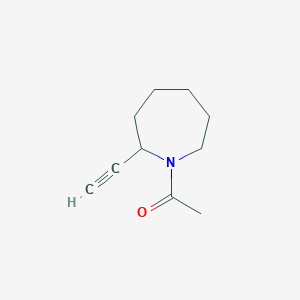
![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

